molecular formula C12H9N3O2 B8638652 3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole CAS No. 96898-92-9

3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole

Cat. No. B8638652
Key on ui cas rn: 96898-92-9
M. Wt: 227.22 g/mol
InChI Key: BSOPZMGVZJGPSR-UHFFFAOYSA-N
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Patent
US04065563

Procedure details

A suspension of 3-(2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (8.0 g, 0.03 mole) in 200 ml of absolute alcohol containing 5.2 ml of concentrated HCl is hydrogenated using 0.5 g of 5% Pd on carbon as catalyst. The solid obtained is slurried with saturated K2CO3 solution and extracted with CHCl3. Evaporation of the CHCl3 in vacuo gives the amine, 5.1 g (72%), m.p. 183°-185°.
Name
3-(2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[O:8][N:7]=1.Cl.C([O-])([O-])=O.[K+].[K+]>[Pd]>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[O:8][N:7]=1 |f:2.3.4|

Inputs

Step One
Name
3-(2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Quantity
8 g
Type
reactant
Smiles
O1C(=CC=C1)C1=NOC(=N1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
Evaporation of the CHCl3 in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=NOC(=N1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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